2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Overview
Description
2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol, also known as IPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPMP is a piperazine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The exact mechanism of action of 2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors. It also has affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor. These receptor interactions are thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and anxiolytic effects. Additionally, 2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been shown to reduce inflammation and pain, possibly through its inhibition of the NF-κB pathway. 2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has also been found to inhibit tumor growth, potentially through its ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has several advantages for lab experiments, including its ease of synthesis and its well-characterized pharmacological profile. However, there are also limitations to its use in lab experiments, including its relatively low potency and its potential for off-target effects.
Future Directions
There are several future directions for research on 2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol. One area of interest is its potential use in treating psychiatric disorders, particularly schizophrenia and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential use in treating pain and inflammation. Finally, there is interest in exploring its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents.
Conclusion:
In conclusion, 2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there are limitations to its use in lab experiments, its potential therapeutic benefits make it an important area of research for the future.
Scientific Research Applications
2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic and anxiolytic effects, making it a potential treatment option for psychiatric disorders. Additionally, 2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has been found to have anti-inflammatory and analgesic effects, indicating its potential use in treating pain and inflammation. 2-(1-isopropyl-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth.
properties
IUPAC Name |
2-[1-propan-2-yl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-16(2)22-12-11-21(15-18(22)8-13-24)14-17-6-5-10-23(17)19-7-3-4-9-20-19/h3-7,9-10,16,18,24H,8,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBKIHJWYZOJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=CN2C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-isopropyl-4-[(1-pyridin-2-yl-1H-pyrrol-2-yl)methyl]piperazin-2-yl}ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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